Diazo Transfer Reaction Selectivity: Clean Ring-Opened Product Formation vs. Significant Azido Transfer Side Products in Eight-Membered Analog
In the diazo transfer reaction of tosyl azide with cyclic β-ketoesters, methyl 2-oxocycloheptanecarboxylate (the methyl ester analog of the target compound) afforded the ring-opened diazo amido ester 3c in fairly high yield without significant side product formation. In contrast, ethyl 2-oxocyclooctanecarboxylate (eight-membered ring analog) produced the desired diazo ester 3d accompanied by azido transfer products 6 and 7 to a significant or major extent [1].
| Evidence Dimension | Reaction selectivity (diazo transfer vs. azido transfer side reaction) |
|---|---|
| Target Compound Data | Ring-opened diazo amido ester 3c formed in fairly high yield; no reported azido transfer side products |
| Comparator Or Baseline | Ethyl 2-oxocyclooctanecarboxylate: diazo ester 3d formed accompanied by azido transfer products 6,7 to a significant (or major) extent |
| Quantified Difference | Qualitative difference: clean reaction for seven-membered ring vs. significant side product formation for eight-membered ring |
| Conditions | Tosyl azide, triethylamine, room temperature |
Why This Matters
For synthetic routes requiring clean diazo transfer intermediates (e.g., α-diazo carbonyl chemistry for cyclopropanation or C–H insertion), the seven-membered ring substrate offers superior selectivity and fewer purification challenges compared to the eight-membered analog.
- [1] Benati, L., Nanni, D., & Spagnolo, P. Diazo transfer reactions of tosyl azide with carbocyclic β-keto esters: production and decomposition of ring-opened N-tosylcarbamoyl-substituted α-diazo esters. Journal of the Chemical Society, Perkin Transactions 1, 1997, (4), 457–462. View Source
